Spiro[1-azabicyclo[2.2.1]heptane-7,3'-pyrrolidine], 1'-pyrazinyl- is a complex organic compound characterized by a unique spirocyclic structure that integrates a bicyclic azabicyclo framework with a pyrrolidine moiety. This compound is classified under spirocyclic heterocycles, which are compounds containing both carbon and nitrogen atoms in their rings, offering diverse chemical reactivity and potential biological activity.
The compound is sourced from various synthetic pathways in organic chemistry, primarily involving the combination of bicyclic azabicyclo frameworks with heteroaryl substituents. It falls under the category of nitrogen-containing heterocycles, which are significant in medicinal chemistry due to their biological activities and applications in drug development.
The synthesis of Spiro[1-azabicyclo[2.2.1]heptane-7,3'-pyrrolidine], 1'-pyrazinyl- typically involves several steps:
The molecular structure of Spiro[1-azabicyclo[2.2.1]heptane-7,3'-pyrrolidine], 1'-pyrazinyl- can be represented by the following data:
Property | Data |
---|---|
CAS Number | 646055-91-6 |
Molecular Formula | C14H19N3 |
Molecular Weight | 229.32 g/mol |
IUPAC Name | 1'-pyrazinylspiro[1-azabicyclo[2.2.1]heptane-7,3'-pyrrolidine] |
InChI Key | LIWBYJGLHCGRCM-UHFFFAOYSA-N |
Canonical SMILES | C1CN2CCC1C23CCN(C3)C4=CN=CC=C4 |
This structural data highlights the compound's complexity and potential for diverse chemical interactions.
Spiro[1-azabicyclo[2.2.1]heptane-7,3'-pyrrolidine], 1'-pyrazinyl- is involved in various chemical reactions:
The choice of reagents and reaction conditions significantly influences the outcomes of these reactions.
The mechanism of action for Spiro[1-azabicyclo[2.2.1]heptane-7,3'-pyrrolidine], 1'-pyrazinyl- involves its interaction with specific molecular targets such as enzymes or receptors within biological systems. These interactions can modulate enzymatic activity or receptor signaling pathways, leading to various physiological effects depending on the context of use . The precise molecular targets remain an active area of research.
The physical and chemical properties of Spiro[1-azabicyclo[2.2.1]heptane-7,3'-pyrrolidine], 1'-pyrazinyl- include:
These properties are crucial for understanding its behavior in various chemical environments .
Spiro[1-azabicyclo[2.2.1]heptane-7,3'-pyrrolidine], 1'-pyrazinyl- has several applications in scientific research:
These applications underscore its significance in advancing both basic research and applied sciences within chemistry and biology.
CAS No.: 21900-52-7
CAS No.: 141781-17-1
CAS No.: 2514-52-5